molecular formula C6H5F2N B047769 2,3-Difluoroaniline CAS No. 4519-40-8

2,3-Difluoroaniline

Cat. No. B047769
Key on ui cas rn: 4519-40-8
M. Wt: 129.11 g/mol
InChI Key: YCCQGFYAVUTQFK-UHFFFAOYSA-N
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Patent
US04701533

Procedure details

In each of two flasks, 775 mmol (100 g) of 2,3-difluoroaniline were added to 2 L of concentrated hydrochloric acid at -15° C. and treated dropwise with a solution of 852 mmol (58.9 g) of sodium nitrite in 500 mL of water. Ten minutes after the addition, the reaction was treated with 930 mmol (55.8 g) of urea. This was followed by rapid addition of a solution of stannous chloride dihydrate (968 mmol, 220 g) in 700 mL of concentrated hydrochloric acid precooled to -50° C. After 20 minutes, the solid from both reactions was filtered and combined. It was put into 3 L of 1M NaOH (aq) and extracted wtih 4×500 mL of ether. The extracts were combined, dried over MgSO4 and concentrated to afford 110 g of 2,3-difluorophenylhydrazine (763 mmol, 49%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
58.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
55.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride dihydrate
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].NC(N)=O>O.Cl>[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
2 L
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
58.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
55.8 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
stannous chloride dihydrate
Quantity
220 g
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ten minutes after the addition
CUSTOM
Type
CUSTOM
Details
precooled to -50° C
FILTRATION
Type
FILTRATION
Details
the solid from both reactions was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted wtih 4×500 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=CC=C1F)NN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 763 mmol
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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